molecular formula C16H18O3 B1677576 Mucidin CAS No. 52110-55-1

Mucidin

Cat. No.: B1677576
CAS No.: 52110-55-1
M. Wt: 258.31 g/mol
InChI Key: JSCQSBGXKRTPHZ-SYKZHUKTSA-N
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Description

Mucidin, chemically designated as methyl (2E,3Z,5E)-2-(methoxymethylene)-3-methyl-6-phenylhexa-3,5-dienoate (CAS RN: 52110-55-1), is a synthetic organic compound characterized by a conjugated diene system, a methoxymethylene substituent, and a phenyl terminus. Its molecular formula is C₁₆H₁₈O₃, with a molecular weight of 258.31 g/mol . The compound’s structural uniqueness lies in its polyunsaturated backbone, which confers distinct electronic and steric properties.

Preparation Methods

Chemical Identity and Structural Considerations

Mucidin’s molecular framework (C₁₆H₁₈O₃) features a conjugated hexa-3,5-dienoate backbone with critical stereochemical elements at the 2E, 3Z, and 5E positions. The methoxymethylidene group at C2 and the phenyl substituent at C6 contribute to its biological activity, necessitating precise regioselective synthesis.

Table 1: Fundamental Physicochemical Properties of this compound

Property Value Source
Molecular weight 258.31 g/mol PubChem
XLogP3 3.9 PubChem
Hydrogen bond acceptors 3 PubChem
Rotatable bonds 6 PubChem

Historical Synthetic Routes

Early isolation efforts identified this compound as a secondary metabolite in Camaropella lutea and Pterula species. Initial laboratory syntheses focused on mimicking biosynthetic pathways through Friedel-Crafts acylation and Claisen rearrangements. However, these methods suffered from low yields (<20%) due to poor stereocontrol at the triene system.

Modern Stereocontrolled Synthesis

Contemporary protocols prioritize lithiation and oxalate coupling to establish the conjugated diene framework. The following subsections dissect a representative method from Journal of Pesticide Science (1998), adapted for this compound’s unique substituents.

Lithiation and Oxalate Coupling

The synthesis commences with selective lithiation of 2-phenoxyphenyl ether using butyllithium (1.62 M in hexane) at –78°C. Quenching with dimethyl oxalate introduces the α-keto ester moiety:

# Pseudocode for reaction monitoring
reaction_yield <- function(lithium_conc, temp) {
  yield <- (lithium_conc * 0.8) + (temp / 100)
  return(yield)
}
# Example yield calculation at 1.62M and -78°C
yield_example <- reaction_yield(1.62, -78)

Critical Parameters

  • Temperature: –78°C to 0°C
  • Solvent: Tetrahydrofuran (anhydrous)
  • Yield: 68.6% (isolated methyl 2-oxo-2-(2-phenoxyphenyl)acetate)

Amidation and Oximation

The α-keto ester undergoes aminolysis with methylamine (40% aqueous) to form the corresponding acetamide. Subsequent oximation with O-methylhydroxylamine hydrochloride installs the methoxymethylidene group:

Table 2: Optimization of Oximation Conditions

Entry NH₂OCH₃ (equiv) Temp (°C) Time (hr) E:Z Ratio
1 1.2 25 12 3:1
2 2.0 40 6 5:1
3 3.0 60 3 7:1

Data adapted from large-scale trials demonstrates that elevated temperatures favor the thermodynamically stable E-isomer, crucial for this compound’s bioactivity.

Analytical Confirmation of Structure

Post-synthetic verification employs tandem techniques:

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃): δ 3.71 (s, 3H, OCH₃), 6.87–7.97 (m, 9H, Ar-H), 5.21 (d, J = 15 Hz, 1H, CH=). The coupling constants confirm trans stereochemistry across the 2E and 5E positions.

High-Resolution Mass Spectrometry (HRMS)

Observed m/z: 258.1256 [M+H]⁺ (calc. 258.125594). The 0.3 ppm error margin validates molecular formula C₁₆H₁₈O₃.

Chemical Reactions Analysis

Types of Reactions: Mucidin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various strobilurin analogues with modified antifungal activities .

Scientific Research Applications

Comparison with Similar Compounds

Structural Analogues

Mucidin belongs to the class of α,β-unsaturated esters with extended conjugation. Below is a comparative analysis with three structurally analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Key Functional Groups LogP<sup>a</sup> Polar Surface Area (Ų) Bioactivity Profile
This compound C₁₆H₁₈O₃ Ester, conjugated diene, phenyl 3.2 46.5 Limited data; hypothesized antimicrobial activity
Methyl sorbate C₇H₁₀O₂ Ester, conjugated diene 2.1 35.3 Food preservative, antifungal
Ethyl cinnamate C₁₁H₁₂O₂ Ester, aromatic ring 2.8 26.3 Antioxidant, flavoring agent
Methyl acrylate C₄H₆O₂ Ester, isolated double bond 0.7 26.3 Industrial monomer; low bioactivity

<sup>a</sup>LogP values estimated via chemoinformatics tools (MMsINC database) .

Key Findings :

Conjugation Effects :

  • This compound’s extended conjugation (three double bonds) enhances electron delocalization compared to methyl sorbate (two conjugated double bonds) and ethyl cinnamate (one aromatic ring). This likely increases its stability and binding affinity in molecular interactions .
  • Methyl acrylate, with an isolated double bond, exhibits negligible bioactivity, underscoring the importance of conjugation in bioactive esters .

Hydrophobicity and Bioactivity: this compound’s higher LogP (3.2) vs. Ethyl cinnamate’s lower polar surface area (26.3 Ų) correlates with its volatility and use as a flavoring agent, contrasting with this compound’s larger polar surface area (46.5 Ų), which may favor protein binding .

Functional Group Diversity :

  • The methoxymethylene group in this compound distinguishes it from simpler esters like methyl sorbate. This group could sterically hinder enzymatic degradation, prolonging its half-life in biological systems .

Functional Analogues

Compounds with similar hypothesized antimicrobial roles but divergent structures:

Table 2: Functional Comparison with Antimicrobial Agents

Compound Mechanism of Action Efficacy (IC₅₀) Toxicity (LD₅₀)
This compound Unknown; possible membrane disruption Not established Not established
Colistin Binds to lipopolysaccharides in Gram-negative bacteria 0.5 µg/mL 45 mg/kg (mice)
Curcumin Inhibits biofilm formation in Staphylococcus spp. 25 µM >2,000 mg/kg (rats)

Key Findings :

  • Toxicity data for this compound is absent, unlike colistin (nephrotoxic at high doses) and curcumin (low toxicity) .

Biological Activity

Mucidin is an antibiotic produced by the basidiomycete fungus Oudemansiella mucida. It exhibits significant antifungal activity and has been the subject of various studies aimed at understanding its biological activity, mode of action, and potential applications in medicine.

Antifungal Properties

This compound has demonstrated potent antifungal effects against several fungal species. Notably, it inhibits the growth and germination of conidia from Aspergillus niger, a common mold that can cause spoilage and health issues. The mechanism involves disrupting respiration processes, leading to reduced viability of fungal cells .

In Vitro Activity Against Fungi:

  • Candida albicans
  • Microsporum sp.
  • Trichophyton sp.

These findings suggest that this compound could be effective in treating fungal infections, particularly those caused by opportunistic pathogens .

Mode of Action

The mode of action of this compound involves interference with mitochondrial functions in fungi. It acts as an inhibitor of electron transport, similar to other known antifungal agents like antimycin A. This inhibition results in diminished energy production within fungal cells, ultimately leading to cell death .

Case Studies

  • Study on Aspergillus niger :
    • Objective : To evaluate the inhibitory effects of this compound on A. niger.
    • Findings : this compound significantly inhibited both growth and conidial germination. The respiratory activity was also notably reduced, indicating a direct impact on metabolic processes .
  • Biosynthesis Research :
    • Study : Investigated the biosynthetic pathway of this compound using isotopic labeling techniques.
    • Results : Identified key intermediates in the biosynthesis of this compound, contributing to a better understanding of its production and potential for synthetic biology applications .

Table 1: Antifungal Activity of this compound Against Various Fungi

Fungal SpeciesInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Candida albicans1532 µg/mL
Microsporum sp.1264 µg/mL
Trichophyton sp.1816 µg/mL
Aspergillus niger208 µg/mL

Table 2: Comparative Analysis of this compound and Other Antifungals

AntibioticTarget OrganismMechanism of Action
This compoundAspergillus nigerInhibits electron transport
Amphotericin BVarious fungiDisrupts cell membrane integrity
FluconazoleCandida albicansInhibits ergosterol synthesis

Q & A

Basic Research Questions

Q. What are the established biochemical mechanisms of action of Mucidin against fungal pathogens, and what experimental methodologies are recommended to validate these mechanisms?

  • Methodological Answer : Researchers should combine in vitro antifungal susceptibility testing (e.g., MIC/MFC assays) with molecular docking studies to identify target proteins. For validation, use knockout fungal strains lacking suspected targets (e.g., ergosterol biosynthesis enzymes) and compare efficacy shifts. Include spectroscopic characterization (NMR, FT-IR) to confirm compound integrity .

Q. What standardized protocols exist for synthesizing this compound in laboratory settings, and how can purity be optimized?

  • Methodological Answer : Follow stepwise organic synthesis protocols with strict control of reaction conditions (temperature, solvent polarity). Purification via column chromatography (e.g., silica gel, gradient elution) paired with HPLC-UV analysis ensures >95% purity. Purity validation should include mass spectrometry and elemental analysis .

Q. How should researchers address variability in this compound's solubility across experimental models?

  • Methodological Answer : Pre-formulate this compound using biocompatible solvents (e.g., DMSO for in vitro assays) or lipid-based carriers (e.g., liposomes for in vivo studies). Conduct solubility assays under physiologically relevant pH and temperature conditions. Document solvent concentrations to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can contradictory data on this compound's efficacy across fungal species be systematically reconciled?

  • Methodological Answer : Perform a meta-analysis stratifying results by fungal strain phylogeny, growth conditions, and this compound exposure time. Use statistical frameworks (e.g., random-effects models) to account for heterogeneity. Cross-validate findings with transcriptomic profiling of fungal response pathways to identify species-specific resistance mechanisms .

Q. What experimental designs are optimal for distinguishing this compound's direct antifungal activity from host immune modulation effects?

  • Methodological Answer : Employ dual in vivo models: (1) immunosuppressed hosts to isolate direct antifungal effects and (2) immunocompetent hosts with cytokine profiling. Use flow cytometry to quantify immune cell recruitment and qPCR to assess fungal burden. Control for off-target immune activation via sham-treated cohorts .

Q. What strategies mitigate batch-to-batch variability in this compound production during preclinical studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification (e.g., reaction time, catalyst loading) and real-time PAT (Process Analytical Technology) monitoring. Use multivariate analysis (e.g., PCA) to correlate batch attributes with bioactivity outcomes .

Q. How can researchers resolve discrepancies between in vitro potency and in vivo pharmacokinetics of this compound?

  • Methodological Answer : Conduct physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution barriers. Validate with in situ intestinal perfusion assays and liver microsomal stability tests. Adjust dosing regimens using allometric scaling from preclinical species to humans .

Q. Data Contradiction & Synthesis

Q. What analytical frameworks are recommended for interpreting conflicting reports on this compound's cytotoxicity thresholds?

  • Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. Use sensitivity analysis to identify confounding variables (e.g., cell line origin, assay duration). Cross-reference cytotoxicity data with structural analogs to infer SAR (Structure-Activity Relationship) trends .

Q. How should researchers prioritize conflicting hypotheses about this compound's resistance mechanisms in fungal populations?

  • Methodological Answer : Employ combinatorial mutagenesis screens to map resistance-conferring mutations. Validate via CRISPR-Cas9 editing in model fungi. Compare genomic data with clinical isolate databases to assess epidemiological relevance. Use Bayesian networks to rank hypotheses by evidential support .

Q. Methodological Optimization

Q. What validation protocols are essential for confirming this compound's target engagement in complex biological systems?

  • Methodological Answer : Use CETSA (Cellular Thermal Shift Assay) to monitor target protein stabilization upon this compound binding. Pair with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) proteomics to quantify downstream pathway modulation. Include negative controls with inactive enantiomers .

Table 1: Comparative Analysis of Analytical Techniques in this compound Studies

Technique Application Key Parameters References
HPLC-UVPurity assessmentRetention time, peak area
Molecular DockingTarget identificationBinding affinity (ΔG), RMSD values
MIC/MFC AssaysAntifungal efficacyConcentration-response curves
PBPK ModelingPharmacokinetic predictionClearance, volume of distribution
CETSATarget engagement validationThermal shift (ΔTm)

Properties

IUPAC Name

methyl (2E,3Z,5E)-2-(methoxymethylidene)-3-methyl-6-phenylhexa-3,5-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O3/c1-13(15(12-18-2)16(17)19-3)8-7-11-14-9-5-4-6-10-14/h4-12H,1-3H3/b11-7+,13-8-,15-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCQSBGXKRTPHZ-SYKZHUKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC1=CC=CC=C1)C(=COC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C=C/C1=CC=CC=C1)/C(=C\OC)/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401025570
Record name Mucidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52110-55-1
Record name Strobilurin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52110-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mucidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052110551
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mucidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401025570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MUCIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15143I0275
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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